molecular formula C16H16ClFN2O3S B15155371 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide

Cat. No.: B15155371
M. Wt: 370.8 g/mol
InChI Key: URNNYXKCYGAPME-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide is a synthetic organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluorobenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with N-methylglycine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The overall effect is the modulation of biological pathways, leading to the desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-methylglycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-ethylglycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClFN2O3S

Molecular Weight

370.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-methylacetamide

InChI

InChI=1S/C16H16ClFN2O3S/c1-19-16(21)11-20(10-12-4-2-3-5-15(12)18)24(22,23)14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,19,21)

InChI Key

URNNYXKCYGAPME-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN(CC1=CC=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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